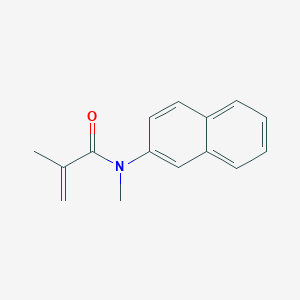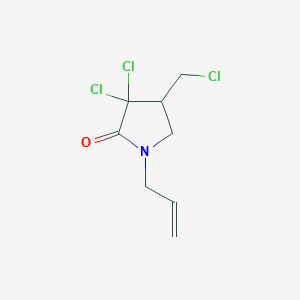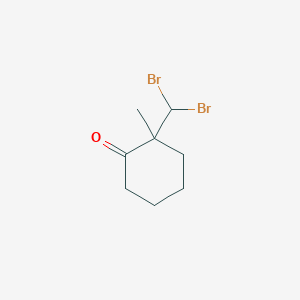
2-(Dibromomethyl)-2-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibromomethyl)-2-methylcyclohexan-1-one is an organic compound characterized by the presence of two bromine atoms attached to a methyl group on a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-2-methylcyclohexan-1-one typically involves the bromination of 2-methylcyclohexanone. One common method is the reaction of 2-methylcyclohexanone with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dibromomethyl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form 2-methylcyclohexanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 2-(Hydroxymethyl)-2-methylcyclohexan-1-one.
Reduction: 2-Methylcyclohexanone.
Oxidation: 2-(Carboxymethyl)-2-methylcyclohexan-1-one.
Scientific Research Applications
2-(Dibromomethyl)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dibromomethyl)-2-methylcyclohexan-1-one involves its reactivity with nucleophiles and electrophiles. The dibromomethyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-Bromomethyl-2-methylcyclohexan-1-one: Similar structure but with only one bromine atom.
2,2-Dibromocyclohexanone: Lacks the methyl group on the cyclohexanone ring.
2-Methylcyclohexanone: The parent compound without bromine substitution.
Uniqueness: 2-(Dibromomethyl)-2-methylcyclohexan-1-one is unique due to the presence of two bromine atoms on the methyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
61279-07-0 |
|---|---|
Molecular Formula |
C8H12Br2O |
Molecular Weight |
283.99 g/mol |
IUPAC Name |
2-(dibromomethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3 |
InChI Key |
ZTOBOQRTSZZIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


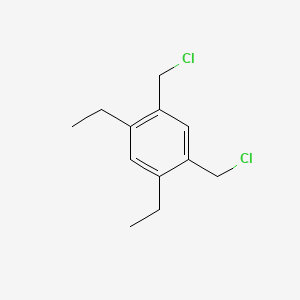

![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

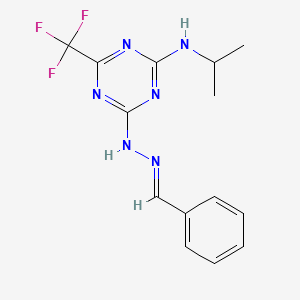
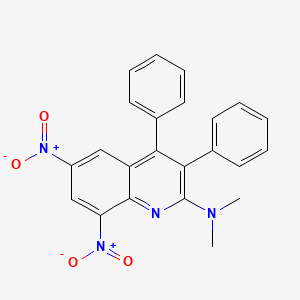

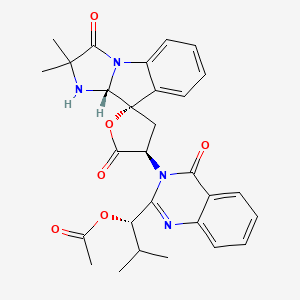
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)
